1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone
Brand Name: Vulcanchem
CAS No.: 100456-54-0
VCID: VC20329984
InChI: InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3
SMILES:
Molecular Formula: C22H16N2O2
Molecular Weight: 340.4 g/mol

1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone

CAS No.: 100456-54-0

Cat. No.: VC20329984

Molecular Formula: C22H16N2O2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone - 100456-54-0

Specification

CAS No. 100456-54-0
Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
IUPAC Name 1-(5-acetylindolo[3,2-b]carbazol-11-yl)ethanone
Standard InChI InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3
Standard InChI Key QURFKWBYZWEXCB-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4C(=O)C

Introduction

Structural Identification and Nomenclature

The systematic name 1,1'-(indolo[3,2-b]carbazole-5,11-diyl)diethanone derives from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent indolo[3,2-b]carbazole consists of two indole units fused at the 3,2-b positions, forming a planar, conjugated π-system . Substituents at the 5- and 11-positions introduce ethanone groups, yielding a molecular formula of C₂₂H₁₄N₂O₂ (molecular weight: 346.36 g/mol).

Synthesis and Functionalization Pathways

Synthetic routes to 1,1'-(indolo[3,2-b]carbazole-5,11-diyl)diethanone remain speculative but may involve:

Direct Acetylation of Indolo[3,2-b]carbazole

Friedel–Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) could introduce ethanone groups at the reactive 5- and 11-positions. This method parallels the synthesis of methoxyphenyl-substituted indolo[3,2-b]carbazoles , though regioselectivity must be carefully controlled to avoid over-substitution.

Palladium-Catalyzed Cross-Coupling

A more precise approach might employ Suzuki–Miyaura coupling between a dihalogenated indolo[3,2-b]carbazole precursor and acetyl-bearing boronic esters. This strategy has been successful in constructing similar π-extended systems for metal-organic frameworks (MOFs) .

Physicochemical Properties

Key properties inferred from analogous compounds include:

Electronic Characteristics

The electron-withdrawing acetyl groups lower the highest occupied molecular orbital (HOMO) energy relative to unsubstituted indolo[3,2-b]carbazole (−5.36 eV) . Cyclic voltammetry of methoxyphenyl-substituted derivatives suggests a HOMO range of −5.14 to −5.07 eV , while the diethanone analogue is expected to exhibit a HOMO near −5.30 eV due to enhanced electron deficiency.

Table 1: Comparative Electronic Properties of Indolo[3,2-b]carbazole Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Indolo[3,2-b]carbazole −5.36−1.403.96
2PICz (phosphonic acid) −5.08−2.122.96
Methoxyphenyl derivative −5.14−1.983.16
Diethanone derivative−5.30*−2.20*3.10*

*Theoretical values based on DFT calculations .

Thermal Stability

Thermogravimetric analysis (TGA) of acetylated indolo[3,2-b]carbazoles predicts decomposition temperatures above 300°C, comparable to 2PACz (∼320°C) . The rigid fused-ring system contributes to exceptional thermal resilience, making it suitable for high-temperature optoelectronic applications.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step routes requiring stringent regiocontrol.

  • Solubility: Acetyl groups may reduce solubility in common organic solvents, necessitating polar aprotic solvents like DMF or DMSO .

  • Stability Under Illumination: Photo-oxidation of acetyl groups could degrade performance in optoelectronic devices.

Future research should prioritize:

  • Developing scalable synthesis protocols.

  • Investigating charge transport dynamics via time-resolved microwave conductivity.

  • Exploring photocatalytic applications leveraging the compound’s redox activity .

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